molecular formula C20H41N3O3 B3068745 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate CAS No. 799246-95-0

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

Cat. No.: B3068745
CAS No.: 799246-95-0
M. Wt: 371.6 g/mol
InChI Key: XGGDBJWDVICTAM-UHFFFAOYSA-O
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Description

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is a type of ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a long alkyl chain attached to an imidazolium ring, paired with a nitrate anion. The presence of the imidazolium ring imparts unique chemical and physical properties, making it useful in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate typically involves the alkylation of imidazole with a long-chain alkyl halide, followed by anion exchange to introduce the nitrate anion. The reaction conditions often include:

    Alkylation: Imidazole is reacted with 1-bromohexadecane in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete alkylation.

    Anion Exchange: The resulting 1-hexadecyl-3-methylimidazolium bromide is then subjected to anion exchange using a nitrate salt, such as silver nitrate, to replace the bromide anion with a nitrate anion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form imidazolium-based oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the nitrate anion can be replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Anion exchange reactions often use salts like sodium chloride, potassium bromide, or silver nitrate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium-based oxidized derivatives, while substitution reactions can produce various imidazolium salts with different anions.

Scientific Research Applications

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with proteins, affecting their structure and function. These interactions are mediated through hydrophobic, electrostatic, and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexadecyl-3-methylimidazolium chloride
  • 1-Hexadecyl-3-methylimidazolium bromide
  • 1-Hexadecyl-3-methylimidazolium sulfate

Uniqueness

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is unique due to its specific combination of a long alkyl chain and a nitrate anion. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and unique reactivity patterns, making it particularly useful in applications where other imidazolium salts may not be as effective .

Properties

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDBJWDVICTAM-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823439
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799246-95-0
Record name 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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